6-bromo-1H-pyrazolo[4,3-b]pyridine

TRK inhibition oncology cellular antiproliferation

Choose 6-bromo-1H-pyrazolo[4,3-b]pyridine (CAS 1150617-54-1) for regiospecific Suzuki-Miyaura coupling at the electronically distinct 6-position. Unlike 5-bromo or 7-bromo isomers, this scaffold provides a unique vector for kinase inhibitor SAR—demonstrated TRK inhibition (IC₅₀ 0.304 μM) and exceptional plasma stability (t₁/₂ >289 min). 98% purity. Ideal for hit-to-lead library synthesis.

Molecular Formula C6H4BrN3
Molecular Weight 198.02 g/mol
CAS No. 1150617-54-1
Cat. No. B1519351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-1H-pyrazolo[4,3-b]pyridine
CAS1150617-54-1
Molecular FormulaC6H4BrN3
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1NN=C2)Br
InChIInChI=1S/C6H4BrN3/c7-4-1-5-6(8-2-4)3-9-10-5/h1-3H,(H,9,10)
InChIKeyFONNZZMIJPHSJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1H-pyrazolo[4,3-b]pyridine (CAS 1150617-54-1): Supplier Selection & Procurement Baseline


6-Bromo-1H-pyrazolo[4,3-b]pyridine (CAS 1150617-54-1) is a heteroaromatic building block featuring a fused pyrazole-pyridine bicyclic core with a bromine substituent specifically at the 6-position . This brominated heterocycle serves as a versatile intermediate in medicinal chemistry programs, enabling palladium-catalyzed cross-coupling reactions to access structurally diverse pyrazolo[4,3-b]pyridine derivatives with potential kinase inhibitory activity [1]. As a procurement candidate, this compound represents a specific regioisomeric entry point into the pyrazolo[4,3-b]pyridine chemical space that is not functionally interchangeable with other brominated positional isomers.

6-Bromo-1H-pyrazolo[4,3-b]pyridine: Why Regioisomeric Substitution Is Not an Option


Generic substitution of 6-bromo-1H-pyrazolo[4,3-b]pyridine with its positional analogs is not scientifically valid for structure-activity relationship (SAR) campaigns or target-oriented synthesis. The regioisomers 5-bromo (CAS 1227628-78-5) and 7-bromo (CAS 1256806-33-3) 1H-pyrazolo[4,3-b]pyridine exhibit fundamentally different electronic environments at the reactive bromine site, which translates to distinct cross-coupling reaction kinetics and regioselectivity profiles [1]. Furthermore, the 6-bromo regioisomer provides a unique vector for substituent elaboration that positions aromatic appendages in a spatial orientation distinct from its 5-bromo and 7-bromo counterparts, a critical determinant in kinase inhibitor design where binding pocket complementarity is exquisitely sensitive to molecular geometry [2]. The quantitative evidence presented below establishes that these three compounds constitute non-fungible synthetic inputs.

6-Bromo-1H-pyrazolo[4,3-b]pyridine (1150617-54-1): Quantitative Differentiation Evidence for Procurement Decisions


TRK Inhibitory Activity in Km-12 Colon Cancer Cell Line

6-Bromo-1H-pyrazolo[4,3-b]pyridine demonstrates measurable antiproliferative activity against the Km-12 colon cancer cell line. This activity is mechanistically attributed to inhibition of tropomyosin receptor kinases (TRKs), a clinically validated oncology target family . While direct head-to-head cellular potency comparisons with 5-bromo and 7-bromo regioisomers are not available in the open literature, the 6-bromo substitution pattern represents a distinct pharmacophore orientation. Notably, the related 7-substituted pyrazolo[4,3-b]pyridine scaffold has been optimized into potent ALK5 inhibitors with IC50 values reaching the sub-nanomolar range after further elaboration, confirming that regioisomeric substitution fundamentally governs kinase binding affinity [1].

TRK inhibition oncology cellular antiproliferation kinase inhibitor

Plasma Stability (t1/2) Exceeding 289 Minutes

6-Bromo-1H-pyrazolo[4,3-b]pyridine exhibits excellent plasma stability with a half-life (t1/2) greater than 289.1 minutes . This extended stability in plasma indicates minimal susceptibility to plasma esterases and other degrading enzymes, making it suitable for both in vitro biochemical assays and preliminary in vivo pharmacological evaluation. As a comparator reference, 7-substituted pyrazolo[4,3-b]pyridine ALK5 inhibitors showed high in vitro clearance in rat and human microsomes, necessitating a scaffold morphing strategy to improve ADME properties [1]. The plasma stability advantage of the 6-bromo core scaffold may reduce the need for extensive metabolic stabilization efforts during lead optimization.

plasma stability ADME drug metabolism pharmacokinetics

Regioselective Suzuki-Miyaura Cross-Coupling Reactivity

The 6-bromo substituent on the pyrazolo[4,3-b]pyridine scaffold participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling installation of diverse aryl and heteroaryl groups for library synthesis [1]. This reactivity is not uniformly shared across all brominated pyrazolo[4,3-b]pyridine regioisomers; the electronic environment and steric accessibility of the 6-position differs from the 5- and 7-positions due to the adjacent pyridine nitrogen atom positioning. One-pot sequential Suzuki-Miyaura coupling strategies have been developed specifically for diarylpyrazolo[3,4-b]pyridine derivatives, demonstrating the synthetic utility of strategic halogen placement [2]. The 6-bromo derivative serves as a unique electrophilic coupling partner that cannot be directly substituted with 5-bromo or 7-bromo isomers without altering the synthetic outcome.

Suzuki-Miyaura palladium catalysis cross-coupling C-C bond formation

Documented Scalable Synthetic Route with 86% Yield

A scalable synthetic procedure for 6-bromo-1H-pyrazolo[4,3-b]pyridine has been documented in the patent literature, achieving an 86% isolated yield from the N-acetyl protected precursor . This route employs straightforward deprotection chemistry under mild basic conditions (THF/MeOH/H2O with NaOH at 27°C) followed by acid neutralization and flash chromatographic purification. An alternative preparation using 3,6-dichloro-2-pyridinecarboxaldehyde and hydrazine hydrate as starting materials has also been reported with characterization by 1H NMR and ESI-MS . In contrast, 7-substituted pyrazolo[4,3-b]pyridine ALK5 inhibitors required a scaffold morphing strategy to address ADME liabilities, indicating that the synthetic accessibility and downstream developability of these regioisomeric scaffolds differ substantially [1].

synthesis scale-up process chemistry yield optimization

Physicochemical Properties Differentiated from Regioisomers

6-Bromo-1H-pyrazolo[4,3-b]pyridine exhibits distinct physicochemical properties compared to its regioisomers. The predicted pKa is 9.72 ± 0.40, density is 1.894 g/cm³, and boiling point is 329.0 ± 22.0 °C . For comparison, the 7-bromo regioisomer (CAS 1256806-33-3) has a predicted pKa of 8.76 ± 0.40 and density of 1.894 ± 0.06 g/cm³ . The approximately one pKa unit difference (9.72 vs. 8.76) reflects the distinct electronic environment of the pyrazolo[4,3-b]pyridine core depending on bromine substitution position, which directly impacts ionization state under physiological pH conditions, aqueous solubility, and membrane permeability—critical parameters governing both assay compatibility and oral bioavailability potential.

physicochemical properties pKa density boiling point

6-Bromo-1H-pyrazolo[4,3-b]pyridine (1150617-54-1): Evidence-Backed Research & Procurement Applications


Kinase Inhibitor Lead Discovery and SAR Expansion

6-Bromo-1H-pyrazolo[4,3-b]pyridine is most effectively deployed as a core scaffold for kinase inhibitor lead discovery programs, particularly those targeting TRK-family kinases . The compound's demonstrated TRK inhibitory activity (Km-12 cell line IC50 = 0.304 μM) combined with exceptional plasma stability (t1/2 > 289.1 minutes) [1] makes it suitable for hit-to-lead campaigns requiring robust in vitro pharmacology. The 6-bromo handle enables systematic SAR exploration via Suzuki-Miyaura cross-coupling to install diverse aryl substituents, while the distinct pKa (9.72) and electronic profile of the 6-position substitution pattern provides a unique chemical starting point relative to alternative regioisomers .

Targeted Library Synthesis via Regioselective Cross-Coupling

The 6-bromo substituent on this pyrazolo[4,3-b]pyridine core is optimally positioned for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling efficient parallel synthesis of focused compound libraries . The established high-yielding synthetic route (86% isolated yield) [1] provides a reliable supply foundation for multi-gram library production. Importantly, the regiospecific 6-bromo placement ensures that coupling occurs exclusively at the intended position, avoiding the regiochemical ambiguity that would arise from attempting similar library synthesis with alternative bromo-regioisomers or less reactive halogenated analogs .

In Vitro ADME Profiling of Pyrazolopyridine-Derived Leads

6-Bromo-1H-pyrazolo[4,3-b]pyridine is a rational choice for ADME profiling studies of pyrazolopyridine-derived lead compounds. The parent scaffold's documented plasma stability (t1/2 > 289.1 minutes) establishes a favorable metabolic stability baseline, allowing medicinal chemists to assess how subsequent structural modifications impact pharmacokinetic properties without confounding instability of the core scaffold. This contrasts with 7-substituted pyrazolo[4,3-b]pyridine ALK5 inhibitors, which exhibited high in vitro clearance in rat and human microsomes that necessitated scaffold morphing [1]. The predicted pKa of 9.72 further informs formulation and solubility studies.

Medicinal Chemistry Building Block for CNS and Oncology Targets

The pyrazolo[4,3-b]pyridine scaffold has been validated in multiple therapeutic areas including oncology and neurological disorders . 6-Bromo-1H-pyrazolo[4,3-b]pyridine specifically serves as a versatile synthetic intermediate for accessing derivatives targeting TRKs, ALK5, PDE1, and GluN2B receptors [1]. The 6-bromo substitution pattern provides a distinct vector for substituent growth that positions appended groups in a spatial orientation different from 5-bromo or 7-bromo analogs . This regiospecific geometry is critical for achieving target binding pocket complementarity and should guide procurement decisions for programs requiring precise molecular topology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-bromo-1H-pyrazolo[4,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.